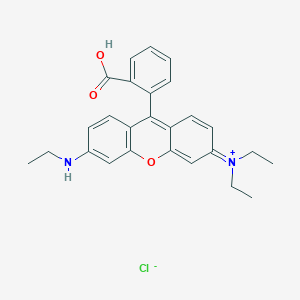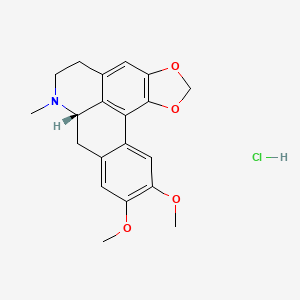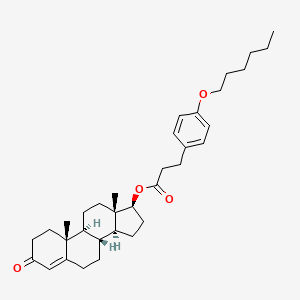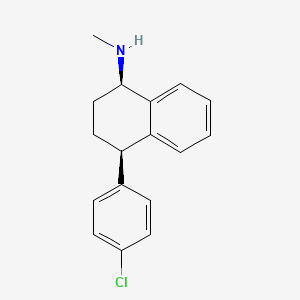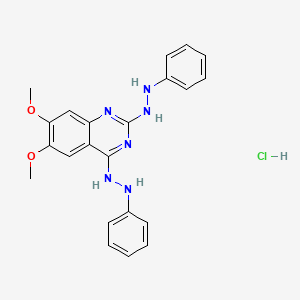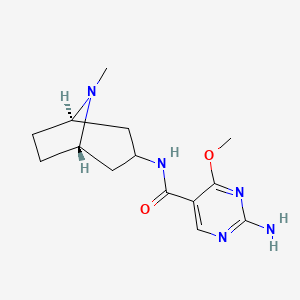
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(321)oct-3-yl)-, exo- is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, a methoxy group, and a bicyclic azabicyclo moiety
Méthodes De Préparation
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- involves multiple steps, including the formation of the pyrimidine ring and the introduction of the amino and methoxy groups. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and methoxy groups, along with the bicyclic azabicyclo moiety, play a crucial role in its activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidinecarboxamides with different substituents. The uniqueness of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91595-91-4 |
|---|---|
Formule moléculaire |
C14H21N5O2 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
2-amino-4-methoxy-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H21N5O2/c1-19-9-3-4-10(19)6-8(5-9)17-12(20)11-7-16-14(15)18-13(11)21-2/h7-10H,3-6H2,1-2H3,(H,17,20)(H2,15,16,18)/t8?,9-,10+ |
Clé InChI |
MCUXDVXVTWHMTH-PBINXNQUSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)C3=CN=C(N=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


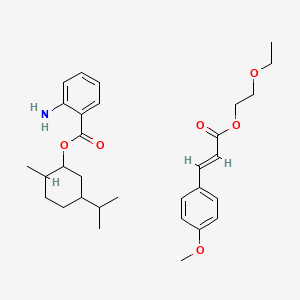
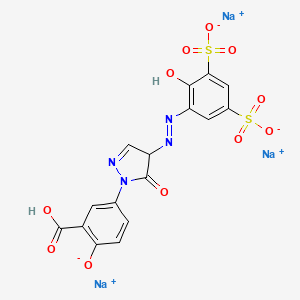
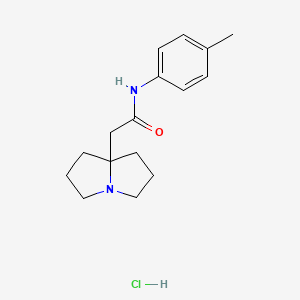
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
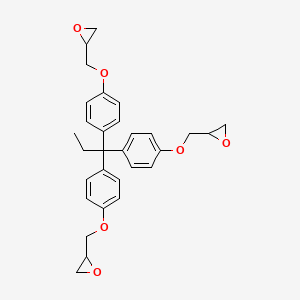
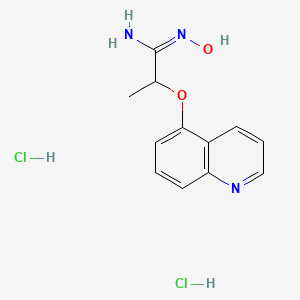
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
